5-(2-phenoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione
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Overview
Description
5-(2-phenoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione is a complex organic compound with a unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-phenoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione involves multiple steps. One common method starts with the Diels-Alder reaction of cyclopentadiene with dichlorovinylene carbonate, followed by hydrolysis to yield bicyclo[2.2.1]hept-5-ene-2,3-dione . This intermediate can then undergo further reactions to introduce the phenoxypropanoyl and thia-azabicyclo groups .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of photochemistry and specific catalysts, such as (Ir[dF(CF3)ppy]2(dtbpy))PF6, has been shown to improve yields significantly .
Chemical Reactions Analysis
Types of Reactions
5-(2-phenoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like Swern oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like Swern reagents, reducing agents like hydrogen gas with a catalyst, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
5-(2-phenoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione has several applications in scientific research:
Mechanism of Action
The exact mechanism of action for 5-(2-phenoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, which are currently under investigation in various research studies.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- Bicyclo[2.2.1]heptane derivatives containing aza nitrogen atoms and nitro substituents .
- Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramide derivatives .
Uniqueness
What sets 5-(2-phenoxypropanoyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione apart is its unique combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-phenoxypropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-10(19-12-5-3-2-4-6-12)14(16)15-8-13-7-11(15)9-20(13,17)18/h2-6,10-11,13H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVSDKKGWXFYQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CC1CS2(=O)=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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